![molecular formula C23H25F3N2O2S B13262194 3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one](/img/structure/B13262194.png)
3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a piperidine ring, and a trifluoromethyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Trifluoromethyl-Substituted Phenoxy Group: This step often involves the use of a trifluoromethyl-substituted phenol, which undergoes etherification with a suitable leaving group on the thiazolidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.
Substitution: The piperidine ring and the phenoxy group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone core can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine and its various substituted derivatives share structural similarities with the piperidine ring in 3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one.
Thiazolidinones: Other thiazolidinone derivatives, which have been studied for their biological activities, are structurally related to the thiazolidinone core of this compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl-substituted phenoxy group, in particular, may enhance its lipophilicity and metabolic stability, making it a valuable compound for pharmaceutical research.
Properties
Molecular Formula |
C23H25F3N2O2S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-(2-piperidin-1-ylethyl)-2-[3-[3-(trifluoromethyl)phenoxy]phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25F3N2O2S/c24-23(25,26)18-7-5-9-20(15-18)30-19-8-4-6-17(14-19)22-28(21(29)16-31-22)13-12-27-10-2-1-3-11-27/h4-9,14-15,22H,1-3,10-13,16H2 |
InChI Key |
OXERQIDIBZFTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C(SCC2=O)C3=CC(=CC=C3)OC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13262112.png)
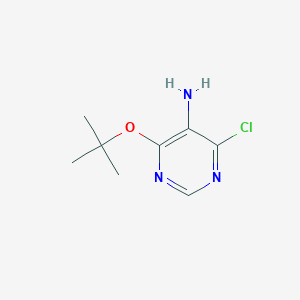
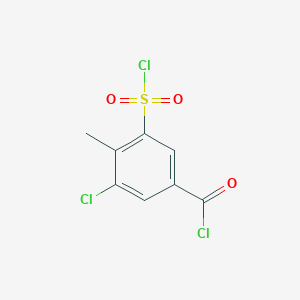
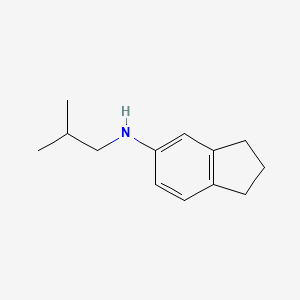
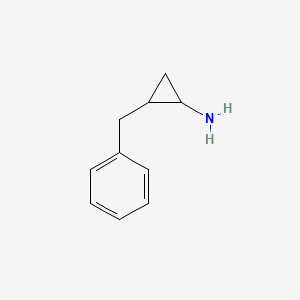

amine](/img/structure/B13262141.png)
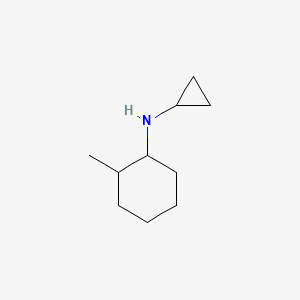


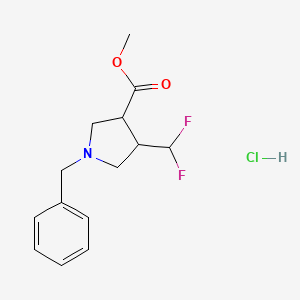

![4-Amino-3-[(1-methyl-1H-pyrazol-4-yl)methyl]butan-2-one hydrochloride](/img/structure/B13262167.png)

